molecular formula C10H17F2NO2 B1476489 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid CAS No. 2026164-81-6

2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid

Cat. No. B1476489
CAS RN: 2026164-81-6
M. Wt: 221.24 g/mol
InChI Key: XFEMBPMUKRBEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid” is C10H17F2NO2 . The average mass is 221.244 Da and the monoisotopic mass is 221.122742 Da .

Scientific Research Applications

  • Enzyme Inhibition and Drug Development : One study discussed the synthesis and evaluation of piperazine derivatives, including those with structures related to 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid, as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds showed potential in inhibiting fatty acid synthesis, which could be relevant in drug development for conditions like obesity and diabetes (Chonan et al., 2011).

  • Chemoenzymatic Synthesis : Another study explored the enantioselectivities of lipase-catalyzed reactions with methyl esters of piperidine derivatives. This research is significant in the context of creating enantiopure compounds, which have applications in pharmaceuticals and fine chemicals (Liljeblad et al., 2007).

  • Impurity Analysis in Pharmaceuticals : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study focused on isolating and identifying novel impurities in the anti-diabetic drug Repaglinide, some of which were related to piperidine structures. This research contributes to the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).

  • Anticonvulsant and Antinociceptive Properties : Research into new hybrid molecules derived from piperidine-based butanoic acids has shown potential for anticonvulsant and antinociceptive activities. This area of study is significant for the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).

  • Corrosion Inhibition : A study on piperidine derivatives examined their use as corrosion inhibitors for iron. This research is relevant in materials science and engineering, where preventing corrosion is a key concern (Kaya et al., 2016).

Future Directions

Piperidine derivatives, including “2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid”, have a wide range of applications in the field of drug discovery . Their unique structure and diverse biological activities make them a promising area for future research and development.

Mechanism of Action

properties

IUPAC Name

2-[4-(difluoromethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-7(4-6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEMBPMUKRBEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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